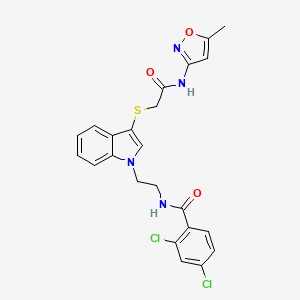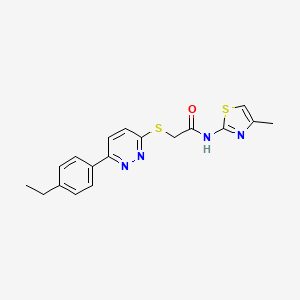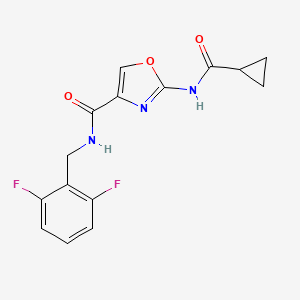![molecular formula C20H14O3S B2652029 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl thiophene-2-carboxylate CAS No. 331459-76-8](/img/structure/B2652029.png)
4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl thiophene-2-carboxylate, has the CAS Number: 331459-76-8 . It has a molecular weight of 334.4 and its molecular formula is C20H14O3S . The compound is in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H14O3S/c21-18(16-5-2-1-3-6-16)13-10-15-8-11-17(12-9-15)23-20(22)19-7-4-14-24-19/h1-14H/b13-10- . This code provides a unique representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
Synthesis and Crystal Structures Research on 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl thiophene-2-carboxylate and its derivatives includes the study of its synthesis and molecular structure. A paper by Quoc et al. (2019) details the synthesis and crystal structures of several 3-(3-phenylprop-1-ene-3-one-1-yl)thiophene derivatives. The synthesis involved reacting thiophene-3-carbaldehyde with acetophenone derivatives, yielding compounds with varying substituents. The molecular structure was analyzed through spectroscopic data, revealing insights into the molecular packing and interactions within the crystal structures, such as chain formation and three-dimensional architecture influenced by specific interactions like O—H⋯O, C—H⋯O, C—H⋯π(thiophene), and C—H⋯S(thiophene) contacts. These findings are crucial for understanding the molecular behavior and potential applications of these compounds (Quoc et al., 2019).
Electroactive Polymer Synthesis Kaya and Aydın (2012) discussed the synthesis of an electroactive phenol-based polymer derived from thiophene, specifically 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol (4-DTPP). The synthesis process and the structural confirmation through FT-IR, UV–vis, and NMR techniques were outlined. The research delved into the polymer's electrical properties, highlighting its potential applications in electronic devices due to its measured electrical conductivities (Kaya & Aydın, 2012).
Biological Activities and Applications
Antimicrobial and Antifungal Properties Mabkhot et al. (2017) synthesized novel thiophene-containing compounds with potential biological activities. The study reported the antibacterial and antifungal properties of these compounds, with specific derivatives showing promising activity against certain bacterial strains and fungi. This research underscores the potential of thiophene derivatives in developing new antimicrobial agents (Mabkhot et al., 2017).
Photophysical and Optoelectronic Properties Naik et al. (2019) explored the photophysical properties of thiophene substituted 1,3,4-oxadiazole derivatives, focusing on their potential applications in photonic, sensor, and optoelectronic devices. The study highlighted the compounds' dipole moments, HOMO-LUMO energy gaps, and molecular electrostatic potential, indicating their suitability for various optoelectronic applications (Naik et al., 2019).
Nonlinear Optical Limiting for Photonic Devices Anandan et al. (2018) synthesized and characterized thiophene dyes with the aim of enhancing nonlinear optical limiting, vital for protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications. The research provided insights into the optical limiting performance and the potential of these compounds in advanced photonic and optoelectronic devices (Anandan et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
[4-[(Z)-3-oxo-3-phenylprop-1-enyl]phenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O3S/c21-18(16-5-2-1-3-6-16)13-10-15-8-11-17(12-9-15)23-20(22)19-7-4-14-24-19/h1-14H/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWUANPEPDUDHO-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C\C2=CC=C(C=C2)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2651946.png)
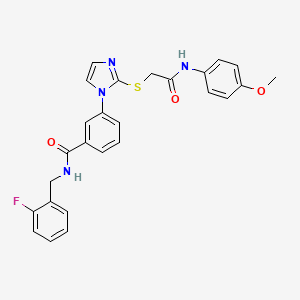
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2651949.png)
![N-(5-chloro-2-methylphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2651952.png)


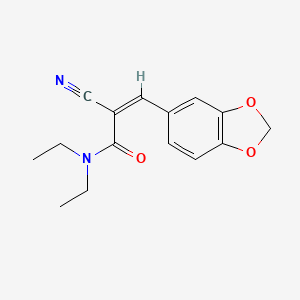
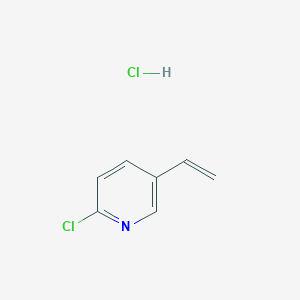
![3-[(4-Fluorophenyl)methyl]-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2651960.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2651961.png)
![N'-[1-Amino-2-(3-(trifluoromethyl)phenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B2651963.png)
